(E)-3-(2-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one
Description
(E)-3-(2-Fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. The compound features a 2-fluorophenyl group at the β-position and a biphenyl (4-phenylphenyl) moiety at the α-position. Its (E)-stereochemistry is stabilized by conjugation across the prop-2-en-1-one system, which influences its electronic properties and reactivity. Chalcones like this are extensively studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
(E)-3-(2-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FO/c22-20-9-5-4-8-18(20)14-15-21(23)19-12-10-17(11-13-19)16-6-2-1-3-7-16/h1-15H/b15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGMRYZGDXMQBS-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base. For this compound, the reaction would involve 2-fluorobenzaldehyde and 4-phenylacetophenone.
Reaction Conditions:
Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction can lead to the formation of saturated ketones or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Epoxides, carboxylic acids
Reduction: Saturated ketones, alcohols
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-3-(2-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
The structural and functional uniqueness of (E)-3-(2-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one is highlighted through comparisons with analogous chalcone derivatives. Key differentiating factors include substituent positions, electronic effects, and biological activities.
Structural and Electronic Comparisons
Key Observations :
- Substituent positions (e.g., 2-F vs. 4-F ) significantly alter electronic distribution. For example, the 2-fluorophenyl group induces steric hindrance and ortho-directed electronic effects compared to para-substituted analogs .
- Hydroxyl or morpholine substituents (e.g., in ) improve solubility and enable hydrogen bonding, which is absent in the target compound.
Key Observations :
- The absence of polar groups (e.g., hydroxyl, morpholine) in the target compound may limit its solubility but enhance membrane permeability.
- Halogen substituents (F, Cl) are critical for bioactivity. For example, dual fluorine atoms in enhance electronegativity, while chlorine in improves antifungal efficacy.
- The biphenyl group in the target compound could favor interactions with hydrophobic enzyme pockets or DNA, a hypothesis supported by studies on similar chalcones .
Crystallographic and Computational Insights
- Bond Lengths and Conformation: The C=C bond in (2E)-3-(2-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is 1.3382 Å, typical for conjugated enones . Similar bond lengths are expected in the target compound.
- SHELX Refinement : Structural data for analogs (e.g., ) were refined using SHELXL , confirming the prevalence of E-conformations and planar geometries in chalcones.
Biological Activity
(E)-3-(2-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure comprising two phenyl rings connected by an α,β-unsaturated carbonyl system. This compound has garnered attention in the scientific community due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C21H15FO, and it has a molecular weight of approximately 320.34 g/mol. The presence of a fluorine atom on one of the phenyl rings significantly influences its chemical properties, including reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H15FO |
| Molecular Weight | 320.34 g/mol |
| CAS Number | 60253-21-6 |
| Synonyms | (2E)-1-{[1,1'-biphenyl]-4-yl}-3-(2-fluorophenyl)prop-2-en-1-one |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. Additionally, the fluorine atom enhances the compound's stability and lipophilicity, which may improve its binding affinity to biological targets.
Anticancer Properties
Research has indicated that chalcones possess significant anticancer properties. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, experiments demonstrated that this compound induced apoptosis in human breast cancer cells through the activation of caspase pathways and modulation of cell cycle progression.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition suggests a mechanism through which the compound could be utilized for therapeutic purposes in inflammatory diseases.
Antimicrobial Activity
Chalcones have also been reported to exhibit antimicrobial properties. Preliminary studies on this compound revealed its effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus. The mechanism underlying this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies and Research Findings
Case Study 1: Anticancer Activity
A study conducted by researchers evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated that at concentrations of 10 μM and above, the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the compound was tested for its ability to modulate inflammatory responses in RAW 264.7 macrophages. Treatment with this compound resulted in a dose-dependent decrease in nitric oxide production and downregulation of COX-2 expression.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
